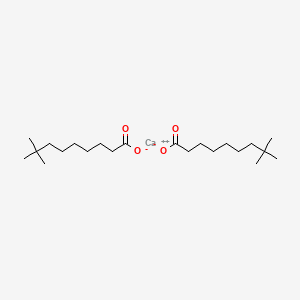
Calcium(2+) neoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium(2+) neoundecanoate is a chemical compound with the molecular formula C22H42CaO4. It is a calcium salt of neoundecanoic acid, which is a branched-chain fatty acid. This compound is used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium(2+) neoundecanoate can be synthesized through a reaction between neoundecanoic acid and calcium carbonate. The reaction typically involves mixing neoundecanoic acid with calcium carbonate in the presence of water, followed by heating to facilitate the reaction. The resulting product is then purified to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include additional steps such as filtration, drying, and crystallization to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium(2+) neoundecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
Calcium(2+) neoundecanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of lubricants, plasticizers, and other industrial products
Mécanisme D'action
The mechanism of action of calcium(2+) neoundecanoate involves its interaction with specific molecular targets and pathways. As a calcium salt, it can influence calcium signaling pathways, which play a crucial role in various cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications as calcium stearate.
Calcium oleate: Used in the production of soaps and as an emulsifying agent.
Uniqueness
Calcium(2+) neoundecanoate is unique due to its branched-chain structure, which imparts distinct physical and chemical properties compared to other calcium salts of fatty acids. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
93894-46-3 |
|---|---|
Formule moléculaire |
C22H42CaO4 |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
calcium;8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Ca/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
SXFCOIPRXZZEGR-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




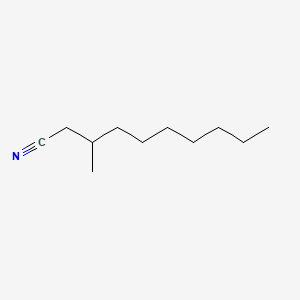
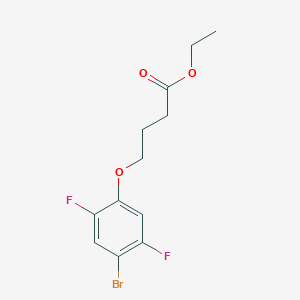
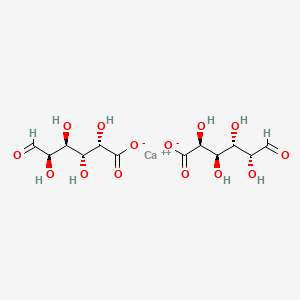
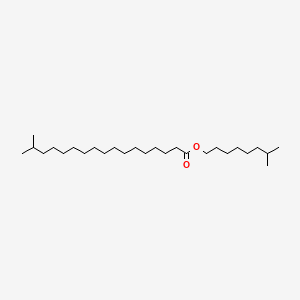
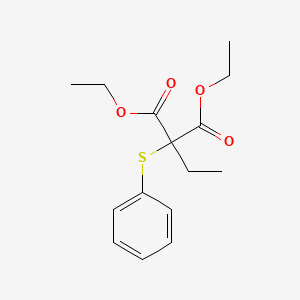
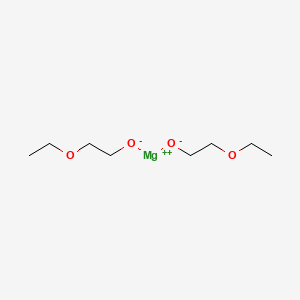


![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)



